3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
CAS No.:
Cat. No.: VC15007586
Molecular Formula: C28H22O3
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22O3 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 4-methyl-3-(4-phenylphenyl)-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one |
| Standard InChI | InChI=1S/C28H22O3/c1-17-15-24-26(21-9-5-6-10-22(21)28(29)31-24)27-25(17)23(16-30-27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-4,7-8,11-16H,5-6,9-10H2,1H3 |
| Standard InChI Key | YGURITIGRJRAFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Introduction
3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a complex organic compound characterized by its unique structural features, including a fused chromene and benzo-furan system. This compound belongs to the class of chromenones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Synthesis Methods
The synthesis of 3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. Common methods include various condensation reactions and cyclization processes. The choice of synthetic route depends on the desired scale and purity of the final product.
Biological Activities and Potential Applications
Preliminary studies suggest that 3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one exhibits significant biological activities. Compounds with similar structures have been noted for their anti-inflammatory, antioxidant, and anticancer properties. The compound's potential applications span medicinal chemistry and materials science due to its unique electronic properties and biological activities.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Biphenyl)-1H-indole | Indole core with biphenyl substitution | Known for neuroprotective effects |
| 4-Methylcoumarin | Coumarin structure with methyl group | Exhibits antimicrobial properties |
| 6-Bromoquinoline | Quinoline structure with bromine substitution | Notable for its antimalarial activity |
These compounds highlight the diversity within this class of organic molecules while underscoring the unique structural characteristics of 3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one that may confer distinct biological activities.
Research Findings and Future Directions
Further research is required to elucidate the specific mechanisms of action and efficacy of 3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one. Interaction studies involving this compound could focus on its interactions with various biological targets, which are crucial for assessing its safety and efficacy profiles necessary for clinical applications.
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